molecular formula C25H20N6O5 B11548881 N-{2-[(2E)-2-(2-methyl-5-nitrobenzylidene)hydrazinyl]-2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)ethyl}benzamide

N-{2-[(2E)-2-(2-methyl-5-nitrobenzylidene)hydrazinyl]-2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)ethyl}benzamide

Cat. No.: B11548881
M. Wt: 484.5 g/mol
InChI Key: HXCRTYJDMDAHBH-VULFUBBASA-N
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Description

N-({N’-[(E)-(2-METHYL-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL)BENZAMIDE is a complex organic compound that belongs to the class of hydrazine derivatives. This compound is characterized by its intricate molecular structure, which includes a phthalazine ring, a benzamide moiety, and a nitrophenyl group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-(2-METHYL-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL)BENZAMIDE typically involves the condensation of 2-methyl-5-nitrobenzaldehyde with hydrazinecarboxamide, followed by cyclization with 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-(2-METHYL-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted benzamides, depending on the specific reagents and conditions used.

Scientific Research Applications

N-({N’-[(E)-(2-METHYL-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL)BENZAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-({N’-[(E)-(2-METHYL-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({N’-[(E)-(2-METHYL-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL)BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methyl-5-nitrophenyl group enhances its potential for specific interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H20N6O5

Molecular Weight

484.5 g/mol

IUPAC Name

N-[2-[(2E)-2-[(2-methyl-5-nitrophenyl)methylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide

InChI

InChI=1S/C25H20N6O5/c1-15-11-12-18(31(35)36)13-17(15)14-26-29-25(34)22(27-23(32)16-7-3-2-4-8-16)21-19-9-5-6-10-20(19)24(33)30-28-21/h2-14,22H,1H3,(H,27,32)(H,29,34)(H,30,33)/b26-14+

InChI Key

HXCRTYJDMDAHBH-VULFUBBASA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)C(C2=NNC(=O)C3=CC=CC=C32)NC(=O)C4=CC=CC=C4

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)C(C2=NNC(=O)C3=CC=CC=C32)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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